molecular formula C21H19N5O3 B2699068 2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide CAS No. 1251692-34-8

2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2699068
CAS No.: 1251692-34-8
M. Wt: 389.415
InChI Key: GDTNPGFLOQUOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide is a high-purity chemical compound intended for research and development purposes. As part of the [1,2,4]triazolo[4,3-a]pyrazinone family of heterocyclic compounds, it serves as a valuable scaffold in medicinal chemistry and drug discovery . This acetamide derivative shares a core structure with biologically active molecules investigated for their potential to modulate various therapeutic targets . The presence of the p-tolyloxy and m-tolylacetamide substituents on the triazolopyrazine core is strategic for optimizing interactions with biological systems and is a common feature in structure-activity relationship (SAR) studies . Researchers utilize this compound in the design and synthesis of novel molecules, particularly in the exploration of kinase inhibitors and other small-molecule therapeutics . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-6-8-17(9-7-14)29-20-19-24-26(21(28)25(19)11-10-22-20)13-18(27)23-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTNPGFLOQUOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide is a novel organic molecule that incorporates multiple functional groups, including a triazole moiety and an acetamide group. These structural features suggest potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity based on existing literature and research findings.

Structural Overview

The compound's structure can be broken down into key components that are known to influence biological activity:

  • Triazolo and Pyrazine Moieties : These are often associated with anti-cancer properties and kinase inhibition.
  • Acetamide Group : Known for its role in enhancing solubility and bioavailability.
Component Description Potential Activity
TriazoleFive-membered ring with nitrogenAnticancer activity
PyrazineSix-membered ring with nitrogenKinase inhibition
AcetamideFunctional group containing amideImproves solubility

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-tumor activity. For instance:

  • A study on [1,2,4]triazolo[4,3-a]pyrazine derivatives showed promising results against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values as low as 0.15 μM for certain derivatives .
  • The mechanism of action often involves the inhibition of c-Met kinase, which is crucial for tumor growth and metastasis. The compound's structural similarity to known c-Met inhibitors suggests it may share this mechanism.

Inhibition of Kinases

The presence of the triazole moiety is particularly relevant as many pyrazine derivatives have been reported to inhibit critical kinases involved in cancer progression:

  • c-Met Kinase : Inhibitors targeting this kinase have shown efficacy in reducing tumor growth. The compound under study may exhibit similar inhibitory effects.
  • EGFR and BRAF(V600E) : Other studies have highlighted the importance of pyrazole derivatives in inhibiting these kinases, which are often mutated in various cancers .

Study on Triazolo-Pyrazine Derivatives

A recent investigation into a series of triazolo-pyrazine derivatives revealed their potential as effective c-Met inhibitors. Among them, compound 22i demonstrated superior activity with an IC50 value of 48 nM against c-Met kinase. This study utilized various assays including cell cycle analysis and apoptosis assays to confirm the anticancer effects .

Synthesis and Evaluation

The synthesis of similar compounds typically involves multi-step processes that include cyclization reactions followed by functionalization steps. For example:

  • Formation of the Triazolo-Pyrazine Ring : Cyclization using hydrazine derivatives.
  • Functionalization : Introduction of p-tolyloxy groups via nucleophilic aromatic substitution.
  • Amidation : Formation of the amide bond to enhance biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key analogs and their structural deviations from the target compound:

Compound Name / ID Position 8 Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Evidence ID
Target Compound p-Tolyloxy m-Tolyl C22H20N5O3 ~426.16 -
N-(4-Chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide p-Tolyloxy 4-Chlorophenyl C21H17ClN5O3 ~437.84
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide 4-Chlorobenzylsulfanyl 4-Methoxybenzyl C22H20ClN5O3S 469.94
2-[7-(2-Fluorobenzyl)-3,8-dioxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methoxybenzyl)acetamide 2-Fluorobenzyl (Position 7) 3-Methoxybenzyl C23H21FN5O4 ~474.45
2-[8-(3,5-Dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide 3,5-Dimethylphenoxy 4-Ethoxyphenyl C23H23N5O4 433.47
Key Observations:

Position 8 Modifications: Replacement of p-tolyloxy with 4-chlorobenzylsulfanyl () increases molecular weight (469.94 vs. The 3,5-dimethylphenoxy group () increases steric bulk, which may hinder target binding but improve lipophilicity for membrane penetration .

Acetamide Substituents :

  • The 4-chlorophenyl analog () introduces electron-withdrawing chlorine, likely enhancing electrophilic interactions but reducing solubility compared to the m-tolyl group .
  • Methoxy/ethoxy groups (e.g., 4-methoxybenzyl in ) improve solubility via polar interactions but may reduce CNS penetration due to increased hydrophilicity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s p-tolyloxy and m-tolyl groups balance lipophilicity (predicted LogP ~2.5), favoring oral bioavailability. Analogs with chlorobenzylsulfanyl (LogP ~3.1, ) may face higher plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.